molecular formula C18H22ClN3O2 B2920057 4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine CAS No. 438486-41-0

4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine

Cat. No.: B2920057
CAS No.: 438486-41-0
M. Wt: 347.84
InChI Key: TTXOCWSUNZFBGU-UHFFFAOYSA-N
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Description

The compound 4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine is a quinoline-morpholine hybrid with a fused oxazine ring system. Its structure combines a 6-chloroquinoline core with a morpholine moiety linked via a propyl chain and an oxazino ring.

Properties

IUPAC Name

6-chloro-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c19-16-11-14-12-22(6-2-5-21-7-9-23-10-8-21)13-24-18(14)17-15(16)3-1-4-20-17/h1,3-4,11H,2,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXOCWSUNZFBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Oxazine Ring: The oxazine ring can be introduced through a cyclization reaction involving the quinoline derivative and an appropriate reagent such as ethylene glycol.

    Attachment of the Propyl Linker: The propyl linker can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction involving the propyl-substituted quinoline derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, leading to cell death. The presence of the chlorine atom and the oxazine ring enhances its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound
  • Structure: 6-Chloroquinoline fused with an oxazino ring and a 3-morpholinopropyl chain.
  • Synthesis: Likely involves multi-step protocols, including C–H bond functionalization and SNAr reactions, as seen in related N-(quinolinyl)morpholines .
Key Analogs

5-Chloro-13-morpholinopropyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (4m) Structure: Similar oxazinoquinoline core but with a shorter propyl linkage. Synthesis: Produced via cyclocondensation, yielding 35–85% with melting points of 104–243°C . Key Difference: Lack of fused oxazino-propan-morpholine chain may reduce steric hindrance, affecting receptor interactions.

4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Structure: Pyrrolidine substituent at position 2 instead of oxazino-propyl-morpholine. Synthesis: Substitution at quinoline C2 via palladium-catalyzed coupling. Key Difference: Pyrrolidine’s smaller size and basicity may alter solubility and target selectivity compared to the oxazino-morpholine group .

4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine hydrochloride Structure: Boron-containing aryl group instead of quinoline core. Synthesis: Intermediate functionalization followed by HCl salt formation . Key Difference: Boron group enables Suzuki coupling for further derivatization, a feature absent in the target compound.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility Features
Target Compound C₁₉H₂₂ClN₃O₂ 367.85 (calc.) Not reported Likely polar due to morpholine
4m () C₁₈H₂₂ClN₃O₂ 355.84 104–243 Moderate in DMSO
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine C₁₇H₂₀ClN₃O 325.81 Not reported Enhanced lipophilicity from pyrrolidine

Pharmacological Advantages and Limitations

  • Target Compound: Advantages: The fused oxazino-propan-morpholine chain may improve blood-brain barrier penetration compared to simpler morpholine derivatives. Limitations: Synthetic complexity (multiple rings and substituents) could reduce yield and scalability .
  • Analog 4m: Advantages: Higher yields (up to 85%) and established cytotoxicity data . Limitations: Limited structural diversity for further optimization.

Biological Activity

The compound 4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine is a derivative of oxazinoquinoline, which has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20ClN3O
  • Molecular Weight : 333.82 g/mol

Biological Activity Overview

The biological activities of compounds related to oxazinoquinoline derivatives include a range of pharmacological effects such as:

  • Antimicrobial Activity : Some studies indicate that oxazinoquinoline derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives have been evaluated against various bacterial strains and fungi with promising results .
  • Antitumor Effects : Research has shown that certain quinoline derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : Compounds in this class have been noted for their ability to reduce inflammation. Mechanistic studies suggest that they may inhibit nitric oxide production and downregulate pro-inflammatory cytokines .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antibacterial Evaluation : A study evaluated a series of quinoline derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antitumor Activity : In vitro assays on various cancer cell lines showed that specific oxazinoquinoline derivatives induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest potential therapeutic applications in oncology .
  • Anti-inflammatory Mechanisms : A study on the anti-inflammatory effects of oxazinoquinoline derivatives demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated macrophages, indicating a pathway for therapeutic intervention in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
Compound AAntibacterialStaphylococcus aureusMIC = 8 µg/mL
Compound BAntitumorHeLa cellsIC50 = 15 µM
Compound CAnti-inflammatoryRAW 264.7 macrophagesiNOS inhibition = 70%

The mechanisms underlying the biological activities of this compound can involve:

  • Inhibition of Enzymatic Pathways : Many oxazinoquinoline derivatives inhibit key enzymes involved in inflammatory responses and tumor progression.
  • Modulation of Cell Signaling Pathways : These compounds may affect various signaling pathways such as NF-kB and MAPK pathways, leading to altered gene expression related to cell survival and proliferation.

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